
N,N'-Hexamethylenebis(allyl carbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Hexamethylenebis(allyl carbamate) is a chemical compound with the molecular formula C14H24N2O4 and a molecular weight of 284.358 g/mol . It is a bis-carbamate derivative, which means it contains two carbamate groups connected by a hexamethylene chain. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Hexamethylenebis(allyl carbamate) can be synthesized through a multi-step process involving the reaction of hexamethylene diamine with allyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of N,N’-Hexamethylenebis(allyl carbamate) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexamethylenebis(allyl carbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products Formed
Scientific Research Applications
N,N’-Hexamethylenebis(allyl carbamate) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-Hexamethylenebis(allyl carbamate) involves the formation of stable carbamate linkages with amine groups in proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected depend on the specific enzyme inhibited .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Hexamethylenebis(methyl carbamate)
- N,N’-Hexamethylenebis(butyl carbamate)
- N,N’-Hexamethylenebis(2-chloroethyl carbamate)
- N,N’-Hexamethylenebis(propyl carbamate)
- N,N’-Hexamethylenebis(isopropyl carbamate)
Uniqueness
N,N’-Hexamethylenebis(allyl carbamate) is unique due to its allyl groups, which provide additional reactivity compared to other similar compounds. The presence of allyl groups allows for further functionalization and cross-linking reactions, making it more versatile in various applications .
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
prop-2-enyl N-[6-(prop-2-enoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C14H24N2O4/c1-3-11-19-13(17)15-9-7-5-6-8-10-16-14(18)20-12-4-2/h3-4H,1-2,5-12H2,(H,15,17)(H,16,18) |
InChI Key |
OCIOYMCNOARPFN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCCCCCCNC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


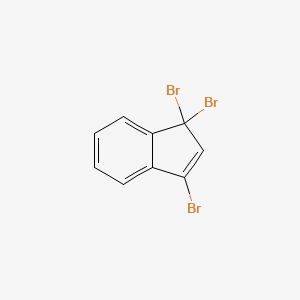
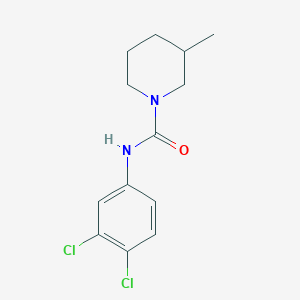
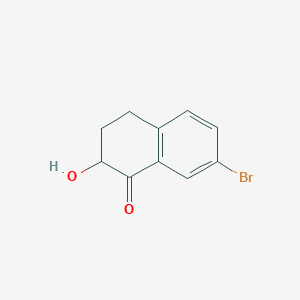
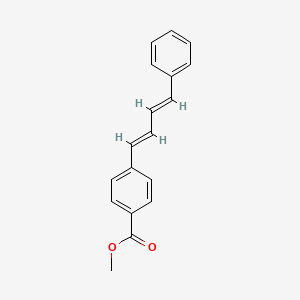


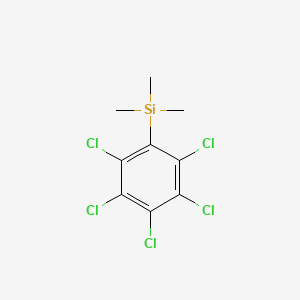
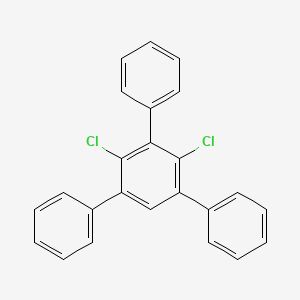
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
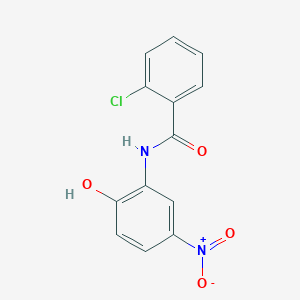
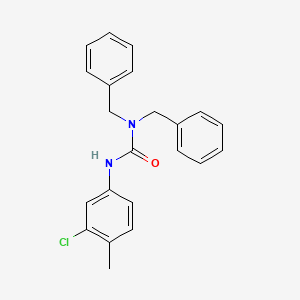
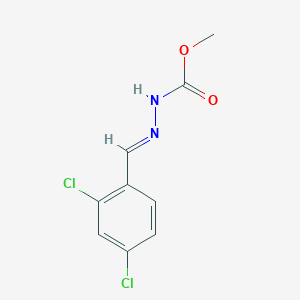
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
